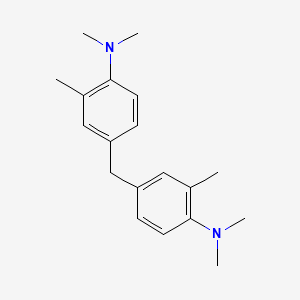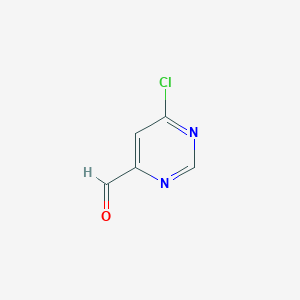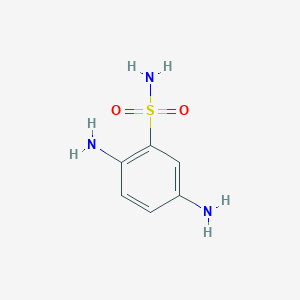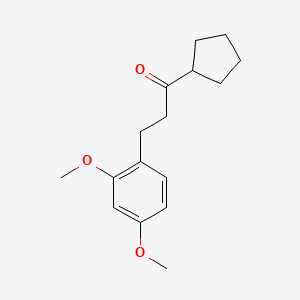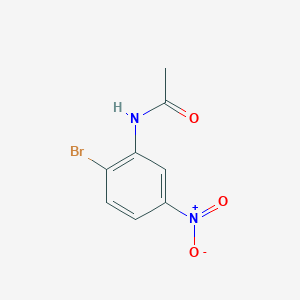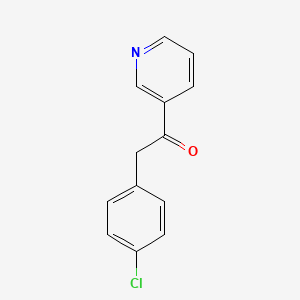
2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone, also known as CPE, is a synthetic compound that has been widely used in scientific research. CPE belongs to the class of aryl ketones, and it has been shown to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone is not fully understood, but it has been shown to interact with multiple targets in the body. One of the main targets of this compound is the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins, a type of inflammatory mediator. This compound has been shown to inhibit the activity of COX, leading to a decrease in prostaglandin production and a reduction in inflammation. This compound has also been shown to interact with other targets in the body, including ion channels and receptors, which may contribute to its analgesic and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have anti-cancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. However, the full extent of this compound's biochemical and physiological effects is not yet fully understood, and further research is needed to elucidate its mechanisms of action.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone in lab experiments is its versatility. This compound can be used as a reagent in the synthesis of other compounds, making it a valuable tool in organic chemistry research. Additionally, this compound has been shown to exhibit a variety of biological activities, making it a potential candidate for the development of new drugs for the treatment of pain, inflammation, and cancer. However, there are also limitations to using this compound in lab experiments. For example, this compound is a synthetic compound, and its effects may not fully mimic those of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone. One area of research could focus on elucidating the mechanism of action of this compound, including its interactions with specific targets in the body. Another area of research could focus on the development of new drugs based on the structure of this compound, with the goal of improving its efficacy and reducing its side effects. Additionally, further research could explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Overall, this compound is a promising compound with many potential applications in scientific research, and further research is needed to fully understand its biological activities and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been used as a reagent in the synthesis of other compounds, making it a valuable tool in organic chemistry research.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-3-10(4-6-12)8-13(16)11-2-1-7-15-9-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWQKBBKMMNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618468 | |
| Record name | 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31251-54-4 | |
| Record name | 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



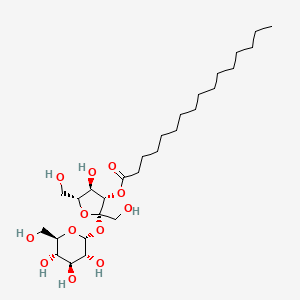
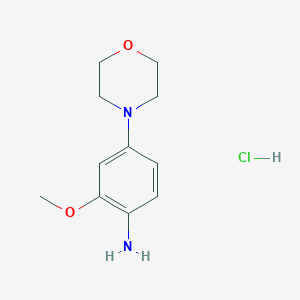

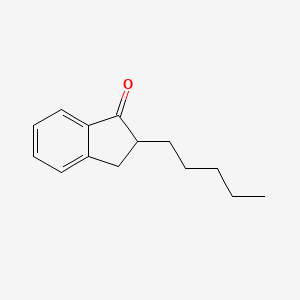
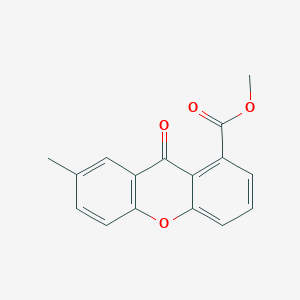

![4-[4-(Trifluoromethyl)phenyl]thiazole-2-thiol](/img/structure/B1612183.png)
